molecular formula C19H20N4O3S B4880287 5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide

5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide

Cat. No. B4880287
M. Wt: 384.5 g/mol
InChI Key: LKMSACSHGLDXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide, also known as Pimasertib, is a small molecule inhibitor of MEK1/2, a critical component of the MAPK signaling pathway. The MAPK pathway plays a crucial role in cell proliferation, differentiation, and survival, and its dysregulation has been implicated in various diseases, including cancer. Pimasertib has shown promising results in preclinical studies as an anticancer agent, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide targets the MEK1/2 kinases, which are upstream activators of the ERK1/2 kinases in the MAPK pathway. The MAPK pathway is activated by various extracellular signals, including growth factors, cytokines, and stress signals, and plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of the MAPK pathway has been implicated in various diseases, including cancer. 5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide inhibits the MAPK pathway by preventing the activation of ERK1/2, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It inhibits the phosphorylation of ERK1/2, leading to the inhibition of cell proliferation and induction of apoptosis. 5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide also inhibits the invasion and migration of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs) and upregulating the expression of tissue inhibitors of MMPs (TIMPs). 5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, by downregulating the expression of vascular endothelial growth factor (VEGF).

Advantages and Limitations for Lab Experiments

The advantages of using 5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide in lab experiments are its high potency and specificity for MEK1/2 kinases, making it an ideal tool for studying the MAPK pathway. 5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well characterized. The limitations of using 5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide in lab experiments are its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics, and its potential off-target effects, which can affect the interpretation of the results.

Future Directions

There are several future directions for the research on 5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide. One direction is to investigate its efficacy in clinical trials as a single agent and in combination with other anticancer drugs. Another direction is to study its potential use in other diseases, such as autoimmune diseases and inflammatory diseases, where the MAPK pathway is dysregulated. Furthermore, the development of more potent and selective MEK inhibitors, such as 5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide, could lead to the discovery of new therapeutic targets for various diseases.

Synthesis Methods

The synthesis of 5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide involves the reaction of 5-(2-amino-4-methylpyridin-3-yl)-1H-pyrazole-4-carboxamide with 6-bromo-2-methoxy-5-methylbenzenamine, followed by the reaction with 2-methylbenzenesulfonyl chloride. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide has been extensively studied for its anticancer properties. It has shown promising results in preclinical studies as a single agent and in combination with other anticancer drugs. 5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including melanoma, non-small cell lung cancer, pancreatic cancer, and colorectal cancer. It has also been shown to induce apoptosis and inhibit the invasion and migration of cancer cells.

properties

IUPAC Name

5-[6-(2-methoxy-5-methylanilino)pyridazin-3-yl]-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-12-4-8-17(26-3)16(10-12)21-19-9-7-15(22-23-19)14-6-5-13(2)18(11-14)27(20,24)25/h4-11H,1-3H3,(H,21,23)(H2,20,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMSACSHGLDXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NN=C(C=C2)C3=CC(=C(C=C3)C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{6-[(2-Methoxy-5-methylphenyl)amino]pyridazin-3-YL}-2-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.